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molecular formula C13H9BrClFO B8300150 (4-Bromo-3-fluoro-phenyl)-(4-chlorophenyl)-methanol

(4-Bromo-3-fluoro-phenyl)-(4-chlorophenyl)-methanol

Cat. No. B8300150
M. Wt: 315.56 g/mol
InChI Key: DWXVPHBHVGDZLM-UHFFFAOYSA-N
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Patent
US06297239B1

Procedure details

(4-Bromo-3-fluoro-phenyl)-(4-chloro-phenyl)-methanol (2.26 g, 7.16 mmol) and MnO2 (6.22 g, 70.1 mmol) was stirred in CH2Cl2 (40 mL) for 40 hr. The solution was filtered through a celite pad and concentrated to give the title compound.
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
6.22 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)[OH:9])=[CH:4][C:3]=1[F:17]>C(Cl)Cl.O=[Mn]=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)=[O:9])=[CH:4][C:3]=1[F:17]

Inputs

Step One
Name
Quantity
2.26 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(O)C1=CC=C(C=C1)Cl)F
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
6.22 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered through a celite pad
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C(=O)C1=CC=C(C=C1)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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